molecular formula C11H10O3S B12671774 5-Methyl-1-naphthalenesulfonic acid CAS No. 68487-68-3

5-Methyl-1-naphthalenesulfonic acid

Cat. No.: B12671774
CAS No.: 68487-68-3
M. Wt: 222.26 g/mol
InChI Key: BATOZQRGECFVTF-UHFFFAOYSA-N
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Description

5-Methyl-1-naphthalenesulfonic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, where a methyl group is attached to the fifth position and a sulfonic acid group is attached to the first position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-naphthalenesulfonic acid typically involves the sulfonation of 5-methylnaphthalene. The process begins with the sulfonation reaction, where 5-methylnaphthalene is treated with concentrated sulfuric acid at elevated temperatures. The reaction conditions usually involve heating the mixture to around 150-160°C to ensure complete sulfonation. The resulting product is then purified through crystallization or other separation techniques to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The process involves continuous addition of sulfuric acid to a reactor containing 5-methylnaphthalene, followed by controlled heating and stirring to ensure uniform sulfonation. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of the sulfonic acid. The final product is obtained through filtration, drying, and purification steps .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce different functional groups .

Scientific Research Applications

5-Methyl-1-naphthalenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, leading to the formation of different products. The compound can also interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-naphthalenesulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the naphthalene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

68487-68-3

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

5-methylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C11H10O3S/c1-8-4-2-6-10-9(8)5-3-7-11(10)15(12,13)14/h2-7H,1H3,(H,12,13,14)

InChI Key

BATOZQRGECFVTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)O

Origin of Product

United States

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